molecular formula C10H11FN2O2 B1490867 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid CAS No. 2091198-03-5

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Cat. No. B1490867
CAS RN: 2091198-03-5
M. Wt: 210.2 g/mol
InChI Key: MSQPHSPAJCKDIV-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid, or FMNA, is a synthetic analog of nicotine, a naturally occurring alkaloid found in various plants and animals. FMNA has been used in numerous scientific studies to investigate the effects of nicotine on the body, as well as to explore potential therapeutic applications.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound plays a crucial role in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Role in Aza-Michael Addition

The compound is used in aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . This process is part of a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives .

Building Blocks for Biologically Active Compounds

Azetidine carboxylic acids, including “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid”, are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .

Natural Occurrence and Biological Activity

Specifically, L-azetidine-2-carboxylic acid, which is structurally similar to “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid”, is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .

Intermediate for the Synthesis of Estrogen Receptor Modulating Compounds

Methods of making 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol 9, an intermediate useful for the synthesis of estrogen receptor modulating compounds, are described . This highlights the potential of “2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid” in the development of new drugs.

Pharmaceutical Industry Applications

The compound is used in the pharmaceutical industry, as evidenced by the patent filed by F. Hoffmann-La Roche Ag and Genentech, Inc . The patent describes a process for the preparation of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol, which is a key intermediate in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-4-7-5-13(6-7)9-8(10(14)15)2-1-3-12-9/h1-3,7H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQPHSPAJCKDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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